molecular formula C12H17N2NaO3 B14489910 5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt CAS No. 64038-30-8

5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt

Katalognummer: B14489910
CAS-Nummer: 64038-30-8
Molekulargewicht: 260.26 g/mol
InChI-Schlüssel: PPHNDBIJXSMJTN-IPZCTEOASA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt is a derivative of barbituric acid. Barbituric acid itself is a pyrimidine heterocyclic compound that serves as the parent structure for a variety of barbiturate drugs. These compounds are known for their sedative and hypnotic properties, although the specific sodium salt derivative may have unique properties and applications .

Vorbereitungsmethoden

The synthesis of 5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt typically involves the alkylation of barbituric acid derivatives. One method involves heating 5-isopropyl-1-methylbarbituric acid with 2,3-dibromo-1-propene in an alkaline solution . This reaction yields the desired compound, which can then be converted to its sodium salt form by neutralization with sodium hydroxide.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it to more reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the barbituric acid ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt involves its interaction with the central nervous system. It likely acts on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Isopropyl-5-(3-methyl-1-butenyl)barbituric acid, sodium salt include:

The uniqueness of this compound lies in its specific alkyl substitutions, which may confer unique pharmacological properties and applications.

Eigenschaften

CAS-Nummer

64038-30-8

Molekularformel

C12H17N2NaO3

Molekulargewicht

260.26 g/mol

IUPAC-Name

sodium;5-[(E)-3-methylbut-1-enyl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C12H18N2O3.Na/c1-7(2)5-6-12(8(3)4)9(15)13-11(17)14-10(12)16;/h5-8H,1-4H3,(H2,13,14,15,16,17);/q;+1/p-1/b6-5+;

InChI-Schlüssel

PPHNDBIJXSMJTN-IPZCTEOASA-M

Isomerische SMILES

CC(C)/C=C/C1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+]

Kanonische SMILES

CC(C)C=CC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.